SB-743921 free base

Mitotic Kinesin Inhibition Biochemical Pharmacology Cancer Therapeutics

SB-743921 free base offers >40,000-fold KSP selectivity and 5x greater potency vs. ispinesib for clean mitotic studies. Its clinical PK and MTD (9 mg/m²) enable translational allometric scaling. The 36-hr t½ and 0.1 nM Ki support robust G2/M arrest assays. Ideal for reproducible in vivo xenograft efficacy controls.

Molecular Formula C31H33ClN2O3
Molecular Weight 517.1 g/mol
CAS No. 618430-39-0
Cat. No. B1680848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-743921 free base
CAS618430-39-0
SynonymsSB-743921;  743921;  SB-921;  GSK-921;  GSK-743921;  SB743921;  SB921;  GSK921;  GSK743921;  SB 743921;  SB 921;  GSK 921;  GSK 743921; 
Molecular FormulaC31H33ClN2O3
Molecular Weight517.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl
InChIInChI=1S/C31H33ClN2O3/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3/t28-/m1/s1
InChIKeyPGXYIBJJCLWJST-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-743921 (CAS 618430-39-0) - Second-Generation KSP Inhibitor for Cancer Research Procurement


N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide, commonly designated SB-743921, is a synthetic small molecule belonging to the class of allosteric kinesin spindle protein (KSP, also known as Eg5 or KIF11) inhibitors [1]. As a second-generation antimitotic agent, it functions by selectively binding to the ATP-binding domain of KSP, an essential mitotic motor protein with no known function outside of cell division [2]. This mechanism leads to the disruption of mitotic spindle assembly, resulting in cell cycle arrest in the G2/M phase and subsequent induction of apoptosis . The compound has advanced through Phase I and Phase I/II clinical evaluations, demonstrating a defined pharmacokinetic and toxicity profile, and is currently utilized as a reference tool compound in oncology research programs investigating targeted antimitotic therapies [3].

Procurement Risk: Why Generic KSP Inhibitor Substitution for SB-743921 (CAS 618430-39-0) Compromises Experimental Reproducibility


Within the class of KSP (Eg5) inhibitors, significant divergence exists in biochemical potency, target selectivity profiles, and in vivo therapeutic windows. While first-generation agents like ispinesib (SB-715992) or alternative clinical candidates such as filanesib (ARRY-520) share the same nominal target, their molecular pharmacology differs substantially [1]. SB-743921 demonstrates a 5-fold greater potency against KSP ATPase activity compared to ispinesib , and exhibits >40,000-fold selectivity over other kinesin family members—a degree of specificity not uniformly replicated across all KSP inhibitors [2]. Furthermore, the clinical dose-exposure relationship, toxicity profile, and efficacy in specific lymphoma subtypes have been established specifically for SB-743921 through Phase I/II trials [3]. Substituting an alternative KSP inhibitor without rigorous cross-validation introduces uncontrolled variables in target engagement, off-target liability, and in vivo pharmacokinetics, thereby undermining the validity of comparative mechanistic studies or the reproducibility of preclinical efficacy models.

Quantitative Differentiation of SB-743921 (CAS 618430-39-0) Against KSP Inhibitor Comparators


5-Fold Greater Biochemical Potency Against KSP ATPase Activity Compared to First-Generation Ispinesib

SB-743921 exhibits a 5-fold increase in potency against the ATPase activity of KSP compared to ispinesib (SB-715992), the first KSP inhibitor to enter clinical trials [1]. This differential is observed in direct enzymatic assays, establishing a clear biochemical superiority for this second-generation compound .

Mitotic Kinesin Inhibition Biochemical Pharmacology Cancer Therapeutics

Exceptional Target Selectivity Profile: >40,000-Fold Discrimination Against Related Kinesin Family Members

SB-743921 demonstrates a remarkable selectivity window exceeding 40,000-fold for KSP over a panel of other kinesin family members, including MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, and CENP-E [1]. The Ki values for these off-target kinesins are all greater than 70 μM, in stark contrast to the sub-nanomolar affinity for the primary target (Ki = 0.1 nM) .

Kinase Selectivity Profiling Off-Target Liability Mechanism of Action

Broad-Spectrum Antiproliferative Activity with Sub-Nanomolar Cytotoxicity in Tumor Cell Panels

SB-743921 displays potent cytotoxic activity across a diverse panel of human tumor cell lines, with GI50 values ranging from low nanomolar to sub-nanomolar concentrations [1]. Specifically, growth inhibition of 50% (GI50) was achieved at 22 nM in LNCaP prostate cancer cells, 25 nM in HCT116 colon cancer cells, and 48 nM in PC3 prostate cancer cells [2]. Notably, SB-743921 exerts cytotoxic effects at concentrations below 2 nM in a broader spectrum of tumor cell lines .

Cancer Cell Biology Cytotoxicity Profiling Preclinical Efficacy

Established Clinical Pharmacokinetics and Defined Maximum Tolerated Dose (MTD) from Phase I/II Trials

The clinical pharmacokinetic profile of SB-743921 has been rigorously defined in Phase I studies, providing a translatable reference for in vivo dosing regimens [1]. At the recommended Phase II dose of 4 mg/m² administered intravenously every 21 days, the compound achieves a median Cmax of 473 ng/mL, an AUC0-∞ of 5207 ng·hr/mL, and exhibits an extended terminal half-life (t½) of 36 hours [2]. Notably, the addition of G-CSF support in a subsequent Phase I/II lymphoma trial enabled a 50% increase in dose density, elevating the MTD from 6 mg/m² to 9 mg/m² [3].

Clinical Pharmacology Translational Research Drug Development

Subtype-Specific Differential Sensitivity in Diffuse Large B-Cell Lymphoma (DLBCL)

Preclinical evaluation in diffuse large B-cell lymphoma (DLBCL) models reveals a marked subtype-specific differential sensitivity to SB-743921 [1]. Germinal center B-cell-like (GCB) DLBCL cell lines exhibit substantially greater sensitivity, with IC50 values ranging from 1 nM to 900 nM, whereas activated B-cell-like (ABC) DLBCL lines display IC50 values spanning from 1 nM up to 10 μM .

Hematological Malignancies DLBCL Precision Oncology

In Vivo Efficacy: Complete Tumor Regression in Colo205 Xenograft Model

In vivo administration of SB-743921 induces complete tumor regression in the COLO 205 human colorectal carcinoma xenograft model [1]. Partial tumor regressions are also observed in MCF-7 (breast), SK-MES (lung), H69 (small cell lung), and OVCAR-3 (ovarian) xenograft models [2]. In a diffuse large B-cell lymphoma (DLBCL) xenograft model using Ly-1 cells, SB-743921 demonstrates marked dose-dependent tumor volume reduction at doses ranging from 2.5 to 10 mg/kg [3].

In Vivo Pharmacology Xenograft Models Tumor Regression

Targeted Application Scenarios for SB-743921 (CAS 618430-39-0) Based on Validated Differential Evidence


Mechanistic Studies of Mitotic Spindle Assembly and G2/M Checkpoint Regulation

Given its sub-nanomolar Ki (0.1 nM) and >40,000-fold selectivity over other kinesin family members , SB-743921 serves as an optimal tool compound for dissecting the specific role of KSP (Eg5) in mitotic spindle formation. Its high specificity minimizes confounding phenotypes arising from off-target inhibition of other mitotic or non-mitotic kinesins, thereby enabling clean interpretation of G2/M arrest and apoptosis mechanisms in basic cell biology and oncology research.

Preclinical In Vivo Efficacy Studies in Colorectal, Breast, and Lymphoma Xenograft Models

The documented ability of SB-743921 to induce complete tumor regression in COLO 205 colorectal xenografts and partial regression in MCF-7 breast and multiple other solid tumor models [1] makes it a reliable positive control for in vivo pharmacology studies. Its established efficacy in the Ly-1 DLBCL xenograft model at 2.5-10 mg/kg doses [2] further positions it as a standard comparator arm for evaluating novel antimitotic agents or combination therapies in lymphoma research.

Investigation of Subtype-Specific Therapeutic Vulnerabilities in Diffuse Large B-Cell Lymphoma (DLBCL)

The differential sensitivity between GCB-DLBCL (IC50 1-900 nM) and ABC-DLBCL (IC50 1 nM-10 μM) cell lines [3] establishes SB-743921 as a key tool for interrogating the molecular determinants of KSP inhibitor response in lymphoma. This property enables functional genomic screens, biomarker identification studies, and the development of rational combination strategies targeting the ABC subtype, which exhibits relative resistance to KSP inhibition alone.

Translational Pharmacology Studies Requiring Clinically Validated Pharmacokinetic Parameters

For research programs aiming to bridge preclinical findings to clinical application, SB-743921 offers a unique advantage: its human pharmacokinetic profile (Cmax 473 ng/mL, AUC0-∞ 5207 ng·hr/mL, t½ 36 hours at 4 mg/m²) and maximum tolerated dose (MTD 9 mg/m² with G-CSF support) have been rigorously defined in Phase I/II trials [4]. This enables more accurate allometric scaling, exposure-response modeling, and dosing schedule optimization in preclinical in vivo studies, enhancing the translational relevance of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-743921 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.